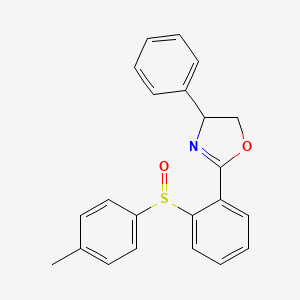![molecular formula C13H13ClN2O4S B15155652 N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B15155652.png)
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring, a sulfonamide group, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide typically involves the following steps:
Formation of the sulfonamide intermediate: The reaction between 4-chlorobenzenesulfonyl chloride and ethylenediamine in the presence of a base such as triethylamine yields the sulfonamide intermediate.
Coupling with furan-2-carboxylic acid: The sulfonamide intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the chlorophenyl moiety can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-chloroaniline derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical interactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
Mécanisme D'action
The mechanism of action of N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide
- N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)furan-2-carboxamide
- N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide
Uniqueness
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can enhance its binding affinity to certain biological targets compared to other similar compounds. The chlorine atom can also influence the compound’s electronic properties, making it more reactive in certain chemical reactions.
Propriétés
Formule moléculaire |
C13H13ClN2O4S |
|---|---|
Poids moléculaire |
328.77 g/mol |
Nom IUPAC |
N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H13ClN2O4S/c14-10-3-5-11(6-4-10)21(18,19)16-8-7-15-13(17)12-2-1-9-20-12/h1-6,9,16H,7-8H2,(H,15,17) |
Clé InChI |
GBKQYZFFOZWKLH-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155574.png)
![3-benzyl-2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15155582.png)
![N~2~-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B15155586.png)
![3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15155590.png)
![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B15155592.png)
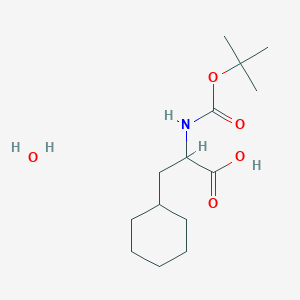
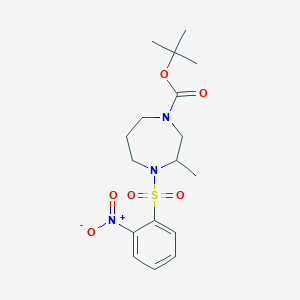
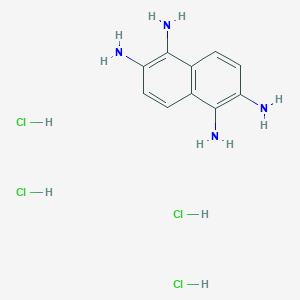
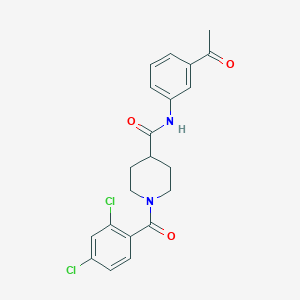
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-[2-(trifluoromethoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15155640.png)
![Propyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155646.png)
![N~2~-(2-fluorobenzyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B15155650.png)
